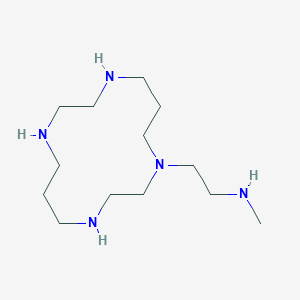
N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine: is a chemical compound with the molecular formula C13H31N5The compound is known for its ability to form stable complexes with various metal ions, making it useful in a range of scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine typically involves the methylation of 1,4,8,11-tetraazacyclotetradecane. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with formaldehyde and formic acid, which results in the formation of the N-methyl derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine has numerous applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: The compound is used in the synthesis of electroactive molecules and as an antioxidant in rubber.
Mecanismo De Acción
The mechanism by which N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable complex. This complexation can influence the reactivity and properties of the metal ion, making it useful in various applications .
Comparación Con Compuestos Similares
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound, which lacks the N-methyl group.
N-Methyl-1,4,8,11-tetraazacyclotetradecane: A similar compound with a different substitution pattern.
Uniqueness: N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and selectivity .
Propiedades
Número CAS |
646052-73-5 |
|---|---|
Fórmula molecular |
C13H31N5 |
Peso molecular |
257.42 g/mol |
Nombre IUPAC |
N-methyl-2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanamine |
InChI |
InChI=1S/C13H31N5/c1-14-9-12-18-11-3-6-16-8-7-15-4-2-5-17-10-13-18/h14-17H,2-13H2,1H3 |
Clave InChI |
QFVAHVXHLXXFDC-UHFFFAOYSA-N |
SMILES canónico |
CNCCN1CCCNCCNCCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
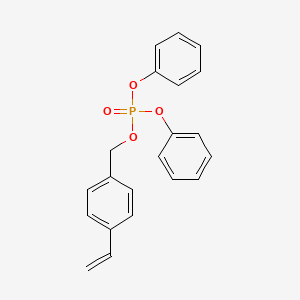
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
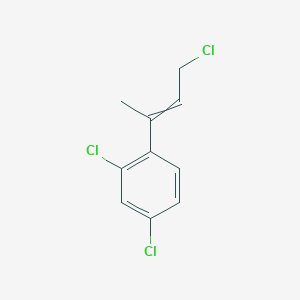
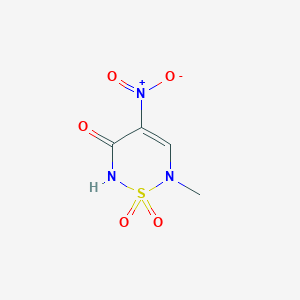
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
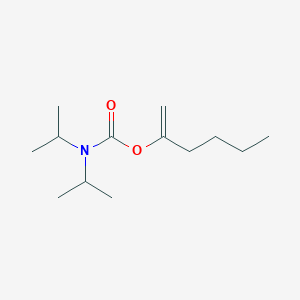

![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
